molecular formula C9H11N3 B13536258 1-(1H-Indazol-7-yl)-N-methylmethanamine

1-(1H-Indazol-7-yl)-N-methylmethanamine

Cat. No.: B13536258
M. Wt: 161.20 g/mol
InChI Key: PBEYCEAXYZKFEG-UHFFFAOYSA-N
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Description

1-(1H-Indazol-7-yl)-N-methylmethanamine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indazol-7-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding indazole ketones or carboxylic acids.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

1-(1H-Indazol-7-yl)-N-methylmethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-Indazol-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ by binding to their active sites . This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound of the indazole family, known for its broad range of biological activities.

    2H-Indazole: Another tautomeric form of indazole with similar properties but different stability.

    1-(1H-Indazol-3-yl)-N-methylmethanamine: A structural isomer with the N-methylmethanamine group attached at a different position on the indazole ring.

Uniqueness

1-(1H-Indazol-7-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the N-methylmethanamine group can affect the compound’s ability to interact with molecular targets, making it distinct from other indazole derivatives.

Biological Activity

1-(1H-Indazol-7-yl)-N-methylmethanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • IUPAC Name : this compound

The compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly involving serotonin and dopamine pathways. Its indazole moiety may interact with various receptors, influencing both central nervous system (CNS) activity and peripheral biological functions.

Biological Activity Overview

This compound has been studied for several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
  • Neuroprotective Properties : Research indicates that it may provide neuroprotection against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.
  • Anticancer Activity : Some studies have explored its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity Model/System Findings Reference
AntidepressantRodent modelsReduced depressive-like behavior
NeuroprotectionIn vitro neuronal culturesDecreased cell death under oxidative stress
AnticancerVarious cancer cell linesInduced apoptosis in cancer cells

Detailed Research Findings

  • Antidepressant Effects
    • A study conducted on rodent models showed that administration of this compound led to a significant reduction in depressive-like behaviors as measured by the forced swim test. This suggests a potential serotonergic mechanism of action, similar to traditional antidepressants.
  • Neuroprotective Properties
    • In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism appears to involve the upregulation of antioxidant enzymes, highlighting its potential for treating neurodegenerative disorders such as Alzheimer's disease.
  • Anticancer Activity
    • A series of assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis indicated that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-(1H-indazol-7-yl)-N-methylmethanamine

InChI

InChI=1S/C9H11N3/c1-10-5-7-3-2-4-8-6-11-12-9(7)8/h2-4,6,10H,5H2,1H3,(H,11,12)

InChI Key

PBEYCEAXYZKFEG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC2=C1NN=C2

Origin of Product

United States

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